molecular formula C16H18N4O2 B027856 5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 139756-30-2

5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B027856
CAS No.: 139756-30-2
M. Wt: 298.34 g/mol
InChI Key: LSJMCZVDVVSHJA-UHFFFAOYSA-N
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Description

5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolo[4,3-d]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves the condensation of appropriate hydrazine derivatives with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid (PTSA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted pyrazolo[4,3-d]pyrimidines, which can exhibit different biological activities depending on the nature of the substituents introduced.

Scientific Research Applications

5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Vardenafil: Another PDE5 inhibitor with a similar structure and mechanism of action.

    Tadalafil: A longer-acting PDE5 inhibitor used for similar therapeutic purposes.

Uniqueness

5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is unique due to its specific ethoxyphenyl and propyl substitutions, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other PDE5 inhibitors. These structural differences can influence the compound’s potency, selectivity, and duration of action .

Properties

IUPAC Name

5-(2-ethoxyphenyl)-3-propyl-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-3-7-11-13-14(20-19-11)16(21)18-15(17-13)10-8-5-6-9-12(10)22-4-2/h5-6,8-9H,3-4,7H2,1-2H3,(H,19,20)(H,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJMCZVDVVSHJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C2C(=NN1)C(=O)NC(=N2)C3=CC=CC=C3OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625306
Record name 5-(2-Ethoxyphenyl)-3-propyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139756-30-2
Record name 5-(2-Ethoxyphenyl)-3-propyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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